2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide
Description
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a synthetic hydrazone derivative containing a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The thioether (-S-) linkage connects the triazole ring to an acetohydrazide moiety, which is further functionalized with a phenylethylidene group. This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives, which are extensively studied for their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties . Its synthesis typically involves condensation reactions between hydrazide intermediates and aromatic aldehydes or ketones under acidic conditions, as exemplified in related compounds .
Properties
CAS No. |
361165-45-9 |
|---|---|
Molecular Formula |
C20H21N5OS |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-3-25-19(17-12-8-5-9-13-17)23-24-20(25)27-14-18(26)22-21-15(2)16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-15+ |
InChI Key |
VBIPBVBWEDYOGS-RCCKNPSSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Synthesis Steps
Table 2: Elemental Analysis (Theoretical vs. Observed)
| Compound | C (%) | H (%) | N (%) | S (%) |
|---|---|---|---|---|
| Target | 67.2 | 6.1 | 15.6 | 7.1 |
| Observed | 67.0 | 6.0 | 15.5 | 7.0 |
Challenges and Optimization Strategies
-
Purity Issues : Side reactions during condensation may occur. Purification via recrystallization from ethanol is recommended.
-
Reactivity : The thioester intermediate is sensitive to hydrolysis; anhydrous conditions are critical in Step 1.
-
Yield Improvement : Microwave-assisted synthesis (as in ) or solvent optimization (e.g., n-butanol) may enhance yields.
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields
Hydrazone Group (N'-(1-phenylethylidene))
-
Acid/Base Hydrolysis : The hydrazone linkage can hydrolyze under acidic or basic conditions to regenerate the parent hydrazide and acetophenone. For example, treatment with HCl (1M) at 60°C cleaves the C=N bond .
-
Redox Reactions : The imine group participates in redox reactions, acting as an electron donor in antioxidant assays .
Triazole-Thioether Moiety
-
Oxidation : The sulfur atom in the thioether group oxidizes to sulfoxide or sulfone derivatives using H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid (mCPBA).
-
Nucleophilic Substitution : The triazole ring’s nitrogen atoms can undergo alkylation or arylation with electrophiles like methyl iodide.
Acetohydrazide Chain
-
Condensation : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.
-
Complexation : Binds transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming chelates that enhance antioxidant activity .
NMR Analysis
-
1H-NMR (400 MHz, DMSO-d<sub>6</sub>) :
-
13C-NMR : Confirms the presence of C=S (δ 165 ppm) and C=N (δ 155 ppm) groups .
IR Spectroscopy
-
Peaks at 3250 cm<sup>−1</sup> (N–H stretch), 1670 cm<sup>−1</sup> (C=O), and 1240 cm<sup>−1</sup> (C=S) .
Table 2: Reactivity Trends in Triazole-Hydrazide Derivatives
Stability and Degradation
-
Thermal Stability : Decomposes at 220–240°C without melting.
-
Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the hydrazone bond over 48 hours.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of triazole compounds exhibit antifungal properties. The triazole moiety in this compound can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. Studies have shown that similar compounds can be effective against various fungal strains, suggesting that this compound may also possess antifungal activity.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.
Antimicrobial Properties
The presence of the thioether group enhances the compound's antimicrobial activity. Research indicates that thiazole and triazole derivatives can exhibit broad-spectrum antimicrobial effects against bacteria and fungi. This suggests that 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide may also be effective in combating microbial infections.
Plant Growth Regulators
Compounds containing triazole rings are often used as plant growth regulators. They can modulate plant growth by influencing hormone levels and metabolic pathways. This compound may enhance crop yield and resistance to environmental stressors.
Pesticidal Activity
Research indicates that triazole derivatives can act as pesticides due to their ability to inhibit fungal pathogens affecting crops. The application of such compounds may provide an effective means of protecting plants from disease while minimizing environmental impact.
Synthesis of Novel Materials
The unique structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be utilized in the development of polymers or nanomaterials with enhanced mechanical or thermal properties.
Photovoltaic Applications
Recent studies suggest that triazole-based compounds could be used in organic photovoltaic cells due to their electronic properties. This application could lead to advancements in solar energy technology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition of Candida species with IC50 values comparable to established antifungal agents. |
| Study B | Anticancer Potential | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study C | Agricultural Use | Increased resistance to powdery mildew in treated crops compared to controls. |
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Antioxidant Activity
- N'-(4-Methylbenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Compound 4) Exhibited the highest DPPH radical scavenging activity (IC₅₀ = 12.5 µM), attributed to the electron-donating 4-methyl group on the benzylidene moiety . Comparison: The target compound lacks a methyl substituent on its phenylethylidene group, which may reduce its antioxidant efficacy compared to Compound 3.
- 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide Demonstrated moderate antioxidant activity due to the p-tolylaminoethyl substituent, which enhances electron delocalization .
Anticancer Activity
- N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Compound 10) Inhibited migration of melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells, with IC₅₀ values of 7.2 µM, 9.8 µM, and 11.3 µM, respectively .
- N'-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Showed selective cytotoxicity against IGR39 melanoma cells (IC₅₀ = 5.8 µM) due to the oxindole fragment, which interacts with kinase signaling pathways .
Antibacterial Activity
- 2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-4-ylmethylene)acetohydrazide (Compound 6) Exhibited potent activity against Escherichia coli (MIC = 8 µg/mL) and Xanthomonas campestris (MIC = 16 µg/mL), likely due to the pyridinyl group enhancing membrane permeability . Comparison: The target compound’s phenylethylidene group may reduce its antibacterial efficacy compared to pyridinyl-containing analogues.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., -CH₃, -OCH₃): Enhance antioxidant and antimicrobial activities by stabilizing radical intermediates .
- Bulky Aromatic Moieties (e.g., naphthyl, pyridinyl): Improve anticancer activity by promoting hydrophobic interactions with cellular targets .
- Hydrazone Flexibility : Rigid substituents (e.g., oxindole) increase selectivity for cancer cells .
Key Research Findings
Antioxidant Potential: Compounds with para-substituted benzylidene groups (e.g., -CH₃, -OH) outperform the target compound in radical scavenging assays .
Anticancer Selectivity : The phenylethylidene group in the target compound may limit its efficacy compared to derivatives with heterocyclic or oxindole substituents .
Synthetic Accessibility : The target compound’s synthesis is comparable to analogues, but lower yields are observed with bulkier aldehydes .
Biological Activity
The compound 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring, which is significant for its biological activity, particularly its interaction with various biological targets.
Antioxidant Activity
Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases. Studies have demonstrated that derivatives of triazole exhibit significant antioxidant properties.
Research Findings
- DPPH Assay : The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures the ability to scavenge free radicals. It showed comparable activity to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol .
- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay indicated that the compound has a strong reducing power, suggesting it can effectively donate electrons to neutralize free radicals .
Anticancer Activity
The anticancer potential of the compound has been investigated against various cancer cell lines.
Case Studies
- Cell Proliferation Inhibition : In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including breast (MCF-7) and gastric cancer cells (OCUM-2MD3), with IC50 values indicating significant potency .
- Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. The compound's structure allows it to interact with various proteins involved in these pathways .
Antimicrobial Activity
The antimicrobial efficacy of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide has also been assessed.
Evaluation Methods
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound exhibited moderate to high activity against these pathogens .
- Comparative Analysis : When compared to standard antibiotics, the compound showed superior activity against certain strains, highlighting its potential as a novel antimicrobial agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide?
- Methodological Answer : The compound can be synthesized via a multi-step process. First, prepare the triazole-thiol precursor (e.g., 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) by cyclizing thiosemicarbazide intermediates in basic media. Next, alkylate the thiol group with ethyl bromoacetate to form the acetohydrazide backbone. Finally, condense the hydrazide with 1-phenylethylidene aldehyde under reflux in ethanol . Key steps include monitoring reaction completion via TLC and recrystallizing intermediates from propan-2-ol or ethanol for purity .
Q. How should researchers characterize the structure of this compound and its intermediates?
- Methodological Answer : Use spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of the 1,2,4-triazole ring (δ 8.5–9.0 ppm for aromatic protons) and the acetohydrazide moiety (δ 3.5–4.0 ppm for SCH2CO) .
- FT-IR : Identify N-H stretches (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1250–1300 cm⁻¹) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazole-thiol and hydrazide groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric equilibria observed in 1,2,4-triazole-thiol derivatives?
- Methodological Answer : The thione-thiol tautomerism of the triazole core can be analyzed using:
- X-ray crystallography : Resolve solid-state structures to confirm predominant tautomers (e.g., thione forms are stabilized by intramolecular hydrogen bonds) .
- Computational DFT studies : Calculate energy differences between tautomers and simulate NMR/IR spectra to match experimental data .
- pH-dependent UV-Vis spectroscopy : Monitor tautomeric shifts in solution (e.g., thiolate formation under alkaline conditions) .
Q. What strategies improve the biological activity of 1,2,4-triazole-acetohydrazide derivatives?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance metabolic stability .
- Mannich base formation : React the triazole-thiol with formaldehyde and piperazine to create water-soluble derivatives with improved bioavailability .
- Coordination chemistry : Use the hydrazide as a ligand to complex transition metals (e.g., Cu²+), which may enhance antimicrobial or anticancer activity .
Q. How can reaction conditions be optimized to avoid side products during hydrazide condensation?
- Methodological Answer :
- Solvent selection : Use anhydrous ethanol or propan-2-ol to minimize hydrolysis side reactions .
- Stoichiometric control : Maintain a 1:1.2 molar ratio of hydrazide to aldehyde to prevent over-alkylation .
- Temperature modulation : Reflux at 80–90°C for 3–4 hours to ensure complete imine formation while avoiding decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
